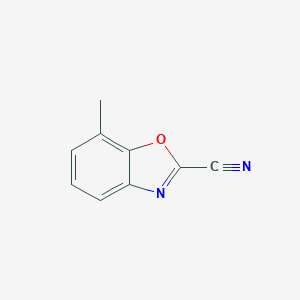
2-Cyano-7-methylbenzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-7-methylbenzoxazole is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications. It is commonly used as a fluorescent probe in biochemical assays and has been studied for its potential as a therapeutic agent in various diseases.
Wirkmechanismus
The mechanism of action of 2-Cyano-7-methylbenzoxazole is not fully understood, but it is believed to function as a fluorescent probe by binding to specific biomolecules and emitting a signal upon excitation. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemische Und Physiologische Effekte
Studies have shown that 2-Cyano-7-methylbenzoxazole can interact with various biomolecules, including proteins, nucleic acids, and lipids, and alter their functions. It has also been shown to have antioxidant and anti-inflammatory effects, which may protect cells from oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Cyano-7-methylbenzoxazole in lab experiments is its high sensitivity and specificity as a fluorescent probe. It can also be easily synthesized and purified, making it a cost-effective tool for research. However, its potential toxicity and limited solubility in aqueous solutions may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on 2-Cyano-7-methylbenzoxazole. These include further optimization of its synthesis and purification methods, exploring its potential as a therapeutic agent in various diseases, and developing new applications for its use as a fluorescent probe in biochemical assays. Additionally, more research is needed to fully understand its mechanism of action and biochemical effects.
Synthesemethoden
The synthesis of 2-Cyano-7-methylbenzoxazole can be achieved through several methods, including the condensation of 2-aminophenol with cyanoacetic acid followed by cyclization, or the reaction of 2-hydroxyacetophenone with cyanoacetic acid and ammonium acetate. The yield and purity of the compound can be optimized through careful control of reaction conditions and purification techniques.
Wissenschaftliche Forschungsanwendungen
2-Cyano-7-methylbenzoxazole has been widely used in scientific research as a fluorescent probe for detecting various biomolecules, including proteins, nucleic acids, and lipids. It has also been studied for its potential as a therapeutic agent in cancer, Alzheimer's disease, and other neurodegenerative disorders. Additionally, it has been used as an analytical tool for studying enzyme kinetics and drug interactions.
Eigenschaften
CAS-Nummer |
137426-83-6 |
|---|---|
Produktname |
2-Cyano-7-methylbenzoxazole |
Molekularformel |
C9H6N2O |
Molekulargewicht |
158.16 g/mol |
IUPAC-Name |
7-methyl-1,3-benzoxazole-2-carbonitrile |
InChI |
InChI=1S/C9H6N2O/c1-6-3-2-4-7-9(6)12-8(5-10)11-7/h2-4H,1H3 |
InChI-Schlüssel |
LRRWUNAPTPQVDP-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)N=C(O2)C#N |
Kanonische SMILES |
CC1=C2C(=CC=C1)N=C(O2)C#N |
Synonyme |
2-Benzoxazolecarbonitrile, 7-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




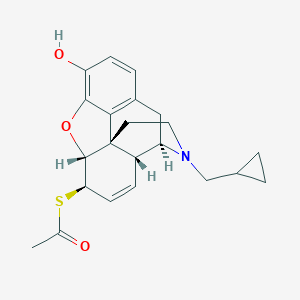
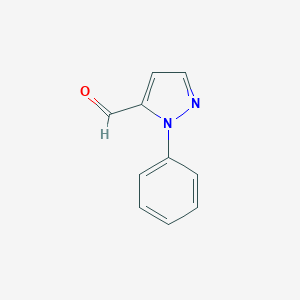
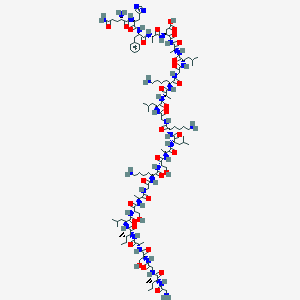
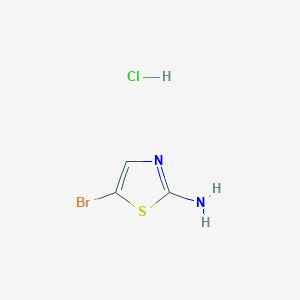
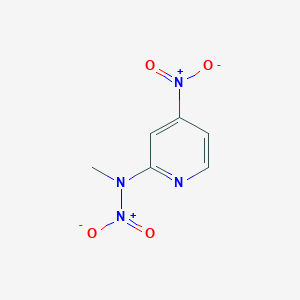
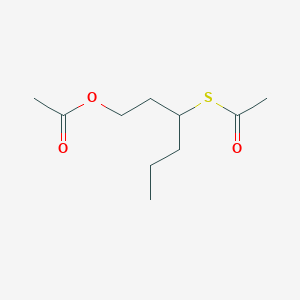


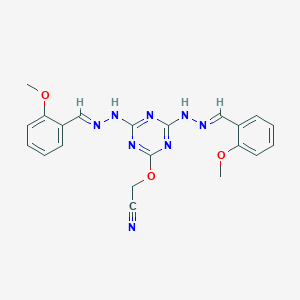
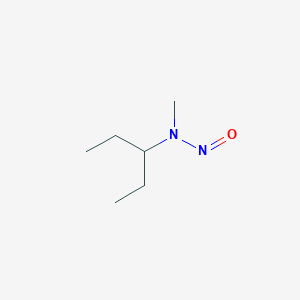

![3-(1,3-Benzodioxol-5-yl)-4,12,14-trioxa-6-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),9,11(15)-trien-5-one](/img/structure/B145383.png)
